3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-Methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a structural motif prevalent in tropane alkaloids with diverse pharmacological applications . The compound features a methylidene (CH₂=) group at the C3 position and a carboxamide substituent at the N8 position linked to a thiophen-2-yl aromatic ring.
Properties
IUPAC Name |
3-methylidene-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-7-10-4-5-11(8-9)15(10)13(16)14-12-3-2-6-17-12/h2-3,6,10-11H,1,4-5,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNHWJEPFWUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the methylene and thiophene groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents like bromine or chlorine under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. The azabicyclo[3.2.1]octane framework is prevalent in various tropane alkaloids, which exhibit a wide range of biological activities, including analgesic and anti-inflammatory effects.
- Case Study : Research has shown that derivatives of the azabicyclo[3.2.1]octane scaffold can act as potent inhibitors of certain enzymes involved in pain pathways, making them candidates for pain management therapies .
Organic Synthesis
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules through various synthetic routes.
- Synthetic Routes : The synthesis often involves multi-step reactions starting from readily available precursors, utilizing catalysts and specific solvents to optimize yield and purity . For instance, the compound can be synthesized via reactions involving thiophene derivatives and amines under controlled conditions.
Biological Studies
The compound's unique structure allows it to interact with biological targets, such as enzymes and receptors, making it useful in biological studies.
- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate their activity, influencing pathways related to signal transduction and metabolic regulation . This property is crucial for understanding its potential as a therapeutic agent.
Pharmacological Research
Research indicates that compounds within the azabicyclo[3.2.1]octane family can exhibit significant pharmacological effects, including neuroprotective properties.
- Case Study : A study demonstrated that certain derivatives could protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative disease treatments .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Exploration of therapeutic potentials | Potent enzyme inhibitors for pain management |
| Organic Synthesis | Building block for complex molecule synthesis | Multi-step synthesis utilizing thiophene derivatives |
| Biological Studies | Interaction with enzymes and receptors | Modulation of signal transduction pathways |
| Pharmacological Research | Neuroprotective effects against cell apoptosis | Potential applications in neurodegenerative diseases |
Mechanism of Action
The mechanism by which 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The 8-azabicyclo[3.2.1]octane core is shared among several derivatives, but substituents at C3 and N8 dictate pharmacological profiles:
Physicochemical Properties
Biological Activity
3-Methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered interest due to their potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a thiophene ring and a carboxamide functional group. The structural formula can be represented as follows:
This unique structure allows for interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its role as a monoamine reuptake inhibitor . Research indicates that it may influence the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions .
Key Mechanisms:
- Inhibition of Reuptake: The compound shows potential in inhibiting the transporters responsible for the reuptake of monoamines, thus increasing their availability in the synaptic cleft.
- Selective Binding: Its unique structure enables selective binding to specific receptors or enzymes, potentially leading to varied biological effects such as anti-inflammatory or anti-cancer activities .
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound has been investigated in several studies:
Antidepressant Properties
Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane exhibit antidepressant-like effects by modulating monoamine levels in animal models . The inhibition of serotonin and norepinephrine transporters is particularly relevant for treating mood disorders.
Anti-Cancer Activity
Research indicates that certain azabicyclo compounds possess cytotoxic properties against various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Monoamine Transporters: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 8-substituted azabicyclo derivatives could effectively inhibit dopamine transporter (DAT) activity, suggesting their potential use in treating disorders like ADHD .
- Cytotoxicity Assays: Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing significant anti-proliferative effects that warrant further exploration for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and other related compounds:
| Compound Name | Structure | Biological Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Structure | Monoamine reuptake inhibition | Antidepressant, anti-cancer |
| 8-Methyl-8-azabicyclo[3.2.1]octan | Structure | DAT inhibition | ADHD treatment |
| Tropane Derivatives | Various | Anticholinergic effects | Pain management |
Q & A
What are the optimal synthetic routes for 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide?
Basic Research Focus
The synthesis typically involves multi-step protocols, including cyclization, functionalization, and coupling reactions. Key steps include:
- Cyclization : Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular alkylation or ring-closing metathesis.
- Thiophene coupling : Introduction of the thiophen-2-yl group via Buchwald-Hartwig amidation or palladium-catalyzed cross-coupling .
- Methylidene installation : Use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylidene moiety.
Optimization focuses on solvent selection (e.g., THF or DMF), temperature control (60–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) to achieve >70% yield and >95% purity .
How can researchers characterize the stereochemical configuration of this compound?
Basic Research Focus
Advanced spectroscopic and crystallographic methods are essential:
- X-ray crystallography : Resolves absolute stereochemistry of the bicyclic core and substituent orientation .
- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons (e.g., methylidene vs. thiophene groups).
- Chiral HPLC : Validates enantiomeric purity, especially for derivatives with stereocenters .
For example, coupling constants (J = 8–12 Hz in H NMR) help distinguish axial vs. equatorial substituents on the bicyclic scaffold .
What in vitro models are suitable for assessing its biological activity?
Basic Research Focus
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against serine/threonine kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., σ-1 or dopamine receptors) due to the compound’s bicyclic amine motif .
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Dose-response curves (IC₅₀) and selectivity indices (vs. healthy cells) are critical for validating therapeutic potential .
What safety protocols are recommended for handling this compound?
Basic Research Focus
Follow OSHA and ACS guidelines for hazardous organics:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- First aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
How do computational methods aid in designing derivatives with enhanced bioactivity?
Advanced Research Focus
Integrate quantum mechanics (QM) and molecular dynamics (MD):
- Reaction path prediction : Use density functional theory (DFT) to model methylidene installation energetics and transition states .
- Docking simulations : Identify binding poses in target proteins (e.g., kinases) to guide substituent modifications (e.g., fluorination at C3) .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, CYP inhibition) with tools like SwissADME .
ICReDD’s workflow combines computational screening with experimental validation to prioritize derivatives .
How can researchers resolve contradictions in structure-activity relationship (SAR) data?
Advanced Research Focus
Address discrepancies via systematic validation:
- Substituent scanning : Compare bioactivity of analogs with varied groups (e.g., methylthio vs. fluoro at C3) to isolate electronic vs. steric effects .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzyme assays .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiophene’s role in σ-1 receptor binding vs. off-target effects) .
What strategies improve reaction yields in multi-step syntheses?
Advanced Research Focus
Optimize key steps through DOE (design of experiments):
- Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling efficiency (e.g., PdCl₂(dppf) improves thiophene amidation yields by 20%) .
- Solvent effects : Switch from DMF to toluene for cyclization to reduce side-product formation .
- Temperature gradients : Use microwave-assisted synthesis (100–150°C) to accelerate ring-closing steps .
Process analytical technology (PAT) monitors intermediates in real-time to adjust conditions dynamically .
How do stereochemical variations impact biological activity?
Advanced Research Focus
Evaluate enantiomers and diastereomers via:
- Stereospecific synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate endo vs. exo isomers .
- Biological profiling : Compare IC₅₀ values of stereoisomers in target assays (e.g., endo isomers show 10x higher kinase inhibition than exo) .
- Conformational analysis : MD simulations reveal how stereochemistry affects binding pocket accommodation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
